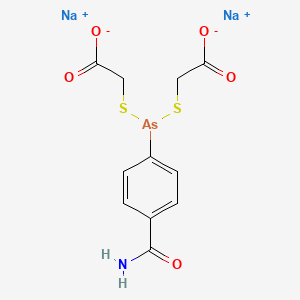

Thiacetarsamide sodium

Description

Properties

IUPAC Name |

disodium;2-[(4-carbamoylphenyl)-(carboxylatomethylsulfanyl)arsanyl]sulfanylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12AsNO5S2.2Na/c13-11(18)7-1-3-8(4-2-7)12(19-5-9(14)15)20-6-10(16)17;;/h1-4H,5-6H2,(H2,13,18)(H,14,15)(H,16,17);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXRWJSAOLNNBNI-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)N)[As](SCC(=O)[O-])SCC(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10AsNNa2O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00932291 | |

| Record name | Thiacetarsamide sodiumDisodium 2,2'-{[(4-carbamoylphenyl)arsanediyl]disulfanediyl}diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00932291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7681-85-8, 14433-82-0 | |

| Record name | Thiacetarsamide sodium [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007681858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiacetarsamide sodium [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014433820 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiacetarsamide sodiumDisodium 2,2'-{[(4-carbamoylphenyl)arsanediyl]disulfanediyl}diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00932291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | THIACETARSAMIDE SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KW75J7708X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Thiacetarsamide Sodium: An In-Depth Technical Guide on the Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiacetarsamide (B1682791) sodium, an organoarsenical compound, was a cornerstone in the treatment of adult canine heartworm disease (Dirofilaria immitis) for many years. Although largely supplanted by newer, safer adulticides, a thorough understanding of its mechanism of action remains critical for the study of arsenical-based antiparasitic drugs and the exploration of novel therapeutic targets. This technical guide synthesizes the current understanding of thiacetarsamide sodium's mechanism of action, focusing on its biochemical interactions within the parasite. Due to a lack of extensive research specifically on thiacetarsamide's molecular interactions in D. immitis, the proposed mechanisms are largely extrapolated from the known effects of trivalent arsenicals on various biological systems. This guide presents available quantitative data, details relevant experimental protocols, and provides visualizations of the hypothesized pathways and workflows.

Introduction: The Role of Thiacetarsamide as a Filaricide

This compound is a trivalent arsenical compound that was historically administered intravenously to eliminate adult D. immitis in infected canines. Its efficacy, while significant, was often accompanied by a narrow margin of safety, with potential for severe hepatotoxicity and nephrotoxicity in the host.[1][2] The filaricidal activity of thiacetarsamide is attributed to its ability to disrupt essential metabolic processes within the parasite, leading to its death. The primary molecular basis for its toxicity is the high affinity of trivalent arsenic for sulfhydryl (-SH) groups, which are crucial for the structure and function of many vital enzymes.

Hypothesized Core Mechanism of Action

The precise molecular targets of this compound in D. immitis have not been definitively elucidated. However, based on the well-established biochemistry of arsenicals, two primary pathways are hypothesized to be central to its mechanism of action: inhibition of glycolysis and disruption of the glutathione (B108866) antioxidant system .

Inhibition of Glycolysis

Filarial worms like D. immitis have a high metabolic rate and are heavily reliant on glycolysis for the generation of ATP. This metabolic pathway presents a key vulnerability for anthelmintic drugs. Trivalent arsenicals, such as the active form of thiacetarsamide, are known to inhibit glycolytic enzymes by binding to essential sulfhydryl groups in their active sites.

One of the primary proposed targets in this pathway is phosphofructokinase (PFK) , a critical regulatory enzyme in glycolysis. While direct evidence of thiacetarsamide's effect on D. immitis PFK is lacking, studies on other parasites have shown that similar compounds can inhibit PFK activity.

Another potential target is the pyruvate (B1213749) dehydrogenase (PDH) complex , which is crucial for the conversion of pyruvate to acetyl-CoA. Arsenite, the trivalent form of arsenic, is a known inhibitor of PDH.

The proposed general mechanism of enzyme inactivation by thiacetarsamide is illustrated below.

The inhibition of these key glycolytic enzymes would lead to a catastrophic disruption of energy production within the parasite, ultimately resulting in paralysis and death.

Disruption of the Glutathione Antioxidant System

Parasites are under constant oxidative stress from the host's immune system. To counteract this, they rely on robust antioxidant systems, with the glutathione system being of central importance. Glutathione reductase (GR) is a key enzyme in this system, responsible for maintaining a reduced pool of glutathione (GSH). GSH is essential for detoxifying reactive oxygen species.

Glutathione reductase contains a critical disulfide bond in its active site that is susceptible to attack by trivalent arsenicals. By binding to the sulfhydryl groups of the reduced enzyme, thiacetarsamide can irreversibly inactivate GR. This would lead to an accumulation of oxidized glutathione (GSSG) and a depletion of GSH, rendering the parasite vulnerable to oxidative damage and cell death.

The hypothesized signaling pathway for thiacetarsamide's impact on the parasite's antioxidant defense is depicted below.

Quantitative Data Presentation

Table 1: Efficacy of Thiacetarsamide Against D. immitis in Experimentally Infected Dogs

| Age of Worms at Treatment | Efficacy against Male Worms (%) | Efficacy against Female Worms (%) | Reference |

| 2 months | 99.7 | High (not specified) | [3] |

| 4 months | Lower than at 2 months | Lower than at 2 months | [3] |

| 6 months | Lower than at 2 months | Lower than at 2 months | [3] |

| 12 months | Lower than at 2 months | Lower than at 2 months | [3] |

Table 2: Comparative Efficacy of Thiacetarsamide and Melarsomine (B1202558)

| Drug | Efficacy against 4-month-old worms | Efficacy against 7-month-old adults | Safety Margin | Reference |

| Thiacetarsamide | Ineffective | Poorly effective | None (hepatotoxic) | [2] |

| Melarsomine | Fully effective | Fully effective | 2.5 to 3 times the therapeutic dose | [2] |

Experimental Protocols

The following are generalized experimental protocols that could be employed to investigate the hypothesized mechanisms of action of this compound on D. immitis. These are based on standard methodologies for enzyme inhibition assays.

Protocol for Assessing Phosphofructokinase (PFK) Inhibition

This protocol is based on a coupled enzyme assay where the production of ADP by PFK is linked to the oxidation of NADH, which can be measured spectrophotometrically.

-

Preparation of D. immitis Extract:

-

Adult D. immitis worms are homogenized in an ice-cold extraction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA, 1 mM DTT, and protease inhibitors).

-

The homogenate is centrifuged at high speed (e.g., 100,000 x g) to obtain a cytosolic fraction containing PFK.

-

-

PFK Activity Assay:

-

The assay mixture contains Tris-HCl buffer, MgCl2, ATP, fructose-6-phosphate, and the coupling enzymes (pyruvate kinase and lactate (B86563) dehydrogenase) and NADH.

-

The reaction is initiated by the addition of the D. immitis extract.

-

The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, is monitored over time.

-

-

Inhibition Studies:

-

The assay is performed in the presence of varying concentrations of this compound.

-

The rate of reaction at each inhibitor concentration is determined.

-

The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) can be calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Protocol for Assessing Glutathione Reductase (GR) Inhibition

This protocol measures the reduction of GSSG to GSH, which is coupled to the oxidation of NADPH.

-

Preparation of D. immitis Extract:

-

A cytosolic extract is prepared from adult D. immitis as described for the PFK assay.

-

-

GR Activity Assay:

-

The assay mixture contains phosphate (B84403) buffer, EDTA, NADPH, and GSSG.

-

The reaction is initiated by the addition of the parasite extract.

-

The decrease in absorbance at 340 nm due to the oxidation of NADPH is monitored.

-

-

Inhibition Studies:

-

The assay is performed with a range of this compound concentrations.

-

The reaction rates are measured, and the IC50 value is determined.

-

The following diagram illustrates a typical experimental workflow for validating the inhibition of a target enzyme.

Conclusion

The mechanism of action of this compound as a filaricide is believed to stem from its properties as a trivalent arsenical, primarily involving the inhibition of essential parasite enzymes through interaction with sulfhydryl groups. The most probable targets are key enzymes in glycolysis and the glutathione antioxidant system, such as phosphofructokinase, the pyruvate dehydrogenase complex, and glutathione reductase. Disruption of these pathways would lead to energy depletion and increased susceptibility to oxidative stress, culminating in the death of the parasite. While direct enzymatic and molecular evidence specifically for this compound's action on D. immitis is scarce, the proposed mechanisms provide a strong theoretical framework. Further research employing modern biochemical and molecular techniques would be invaluable in definitively elucidating the precise targets and interactions of this historically significant anthelmintic.

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. Thiacetarsamide (adulticide) versus melarsomine (RM 340) developed as macrofilaricide (adulticide and larvicide) to cure canine heartworm infection in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Examination of the “susceptibility gap” in the treatment of canine heartworm infection - PMC [pmc.ncbi.nlm.nih.gov]

Thiacetarsamide sodium chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiacetarsamide (B1682791) sodium, an organoarsenic compound, has historically held a significant position in veterinary medicine as a chemotherapeutic agent. Primarily known for its efficacy as an adulticide against Dirofilaria immitis (heartworm) in canines, its use has largely been supplanted by newer agents with wider safety margins. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, synthesis, mechanism of action, and toxicological profile of thiacetarsamide sodium, tailored for a scientific audience.

Chemical Structure and Identification

This compound is the disodium (B8443419) salt of S,S'-diester of p-carbamoylphenylarsinodithious acid with mercaptoacetic acid.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | disodium;2-[(4-carbamoylphenyl)-(carboxylatomethylsulfanyl)arsanyl]sulfanylacetate[1] |

| CAS Number | 7681-85-8[1] |

| Synonyms | Arsenamide sodium, Caparsolate sodium[2] |

| Molecular Formula | C₁₁H₁₀AsNNa₂O₅S₂[1][3] |

| SMILES | C1=CC(=CC=C1C(=O)N)--INVALID-LINK--[O-])SCC(=O)[O-].[Na+].[Na+][4] |

| InChI | InChI=1S/C11H12AsNO5S2.2Na/c13-11(18)7-1-3-8(4-2-7)12(19-5-9(14)15)20-6-10(16)17;;/h1-4H,5-6H2,(H2,13,18)(H,14,15)(H,16,17);;/q;2*+1/p-2[4] |

Physicochemical Properties

Table 2: Physicochemical Properties

| Property | Value |

| Molecular Weight | 421.23 g/mol [5] |

| Appearance | Solid powder |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Freely soluble in water |

Synthesis

A detailed, step-by-step synthesis protocol for this compound is not extensively published. However, the synthesis fundamentally involves the reaction of a p-substituted phenylarsonic acid with a thiol-containing compound. The precursor, 4-carbamoylphenylarsonic acid, is reacted with thioglycolic acid.

Mechanism of Action

The therapeutic effect of this compound is attributed to the trivalent arsenic atom. Its mechanism of action is multifactorial and primarily involves the disruption of essential metabolic pathways in the parasite.

-

Inhibition of Glycolytic Enzymes: Arsenicals are known to bind to sulfhydryl groups of enzymes, and this is a key aspect of their toxicity to parasites. This compound is believed to inhibit key enzymes in the glycolytic pathway, thereby disrupting the parasite's energy metabolism.

-

Inhibition of Glutathione (B108866) Reductase: This enzyme is crucial for maintaining the reduced state of glutathione, which protects the parasite from oxidative damage. Inhibition of glutathione reductase by this compound leads to an accumulation of reactive oxygen species, causing cellular damage.

Experimental Protocols

General Protocol for Evaluating in vivo Efficacy against Dirofilaria immitis

A standardized experimental protocol is crucial for the evaluation of adulticidal efficacy.

General Protocol for Glutathione Reductase Inhibition Assay

This in vitro assay can be used to confirm the inhibitory effect of this compound on a key parasitic enzyme.

-

Reagents and Materials:

-

Purified glutathione reductase

-

NADPH

-

Oxidized glutathione (GSSG)

-

Assay buffer (e.g., phosphate (B84403) buffer, pH 7.5)

-

This compound solutions of varying concentrations

-

Spectrophotometer capable of reading absorbance at 340 nm

-

-

Procedure:

-

Prepare a reaction mixture containing the assay buffer, GSSG, and NADPH.

-

Add different concentrations of this compound to the test wells. Include a control with no inhibitor.

-

Initiate the reaction by adding glutathione reductase.

-

Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the IC₅₀ value of this compound for glutathione reductase.

-

Analytical Methods

Proposed HPLC-UV Method:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water with a modifier like formic acid or trifluoroacetic acid.

-

Detection: UV detection at a wavelength determined by the UV spectrum of this compound.

-

Sample Preparation: Protein precipitation of plasma samples with a solvent like acetonitrile, followed by centrifugation and filtration of the supernatant.

Spectral Data

Specific spectral data (FT-IR, NMR, Mass Spectrometry) for this compound are not widely published. Based on its chemical structure, the following characteristic signals would be expected:

-

FT-IR:

-

N-H stretching vibrations of the amide group.

-

C=O stretching of the amide and carboxylate groups.

-

Aromatic C-H and C=C stretching vibrations.

-

As-S stretching vibrations.

-

-

¹H-NMR:

-

Signals in the aromatic region (around 7-8 ppm) corresponding to the protons on the benzene (B151609) ring.

-

A singlet for the protons of the methylene (B1212753) groups adjacent to the sulfur atoms.

-

Broad signals for the amide protons.

-

-

Mass Spectrometry:

-

The molecular ion peak would be expected.

-

Fragmentation patterns would likely involve the loss of the carboxymethylthio groups and cleavage of the C-As bond.

-

Toxicology

This compound has a narrow therapeutic index, and its use is associated with significant toxicity.

Table 3: Toxicological Profile

| Type of Toxicity | Description |

| Hepatotoxicity | Can cause liver damage, leading to elevated liver enzymes and clinical signs of liver dysfunction. |

| Nephrotoxicity | Can cause damage to the kidneys, leading to impaired renal function. |

| Local Tissue Reaction | Irritation and inflammation at the injection site can occur. |

Due to these toxicities, careful monitoring of patients during and after treatment is essential.

Conclusion

This compound is an organoarsenic compound with historical importance in the treatment of canine heartworm disease. Its mechanism of action involves the disruption of critical metabolic pathways in the parasite. While effective, its use is limited by a narrow therapeutic window and the potential for significant hepatotoxicity and nephrotoxicity. This technical guide provides a consolidated overview of its chemical and pharmacological properties for research and developmental purposes. Further research to fully elucidate its physicochemical properties and to develop modern analytical methods would be beneficial.

References

An In-depth Technical Guide to the Synthesis of Thiacetarsamide Sodium

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiacetarsamide sodium, an organoarsenical compound, has historical significance as an anthelmintic agent. This technical guide provides a comprehensive overview of its synthesis, focusing on the core chemical reactions, experimental procedures, and quantitative data. The synthesis is a multi-step process commencing with the arsenation of aniline (B41778) to produce p-arsanilic acid. This intermediate is then converted to p-arsenosobenzamide, which undergoes a final condensation reaction with thioglycolic acid to yield Thiacetarsamide. The subsequent formation of the disodium (B8443419) salt results in the final active pharmaceutical ingredient. This document details the experimental protocols for each key stage, presents quantitative data in structured tables, and includes visual diagrams of the synthetic pathway and experimental workflows to aid in comprehension and reproducibility.

Introduction

This compound, chemically known as disodium salt of p-[bis(carboxymethylmercapto)arsino]benzamide, is a trivalent organoarsenical compound. It was historically used in veterinary medicine as a treatment for heartworm in dogs. Understanding its synthesis is crucial for researchers exploring the chemistry of organoarsenic compounds and for the development of new therapeutic agents. This guide provides a detailed technical overview of the synthetic route to this compound, compiled from established chemical literature.

Overall Synthesis Pathway

The synthesis of this compound can be conceptually divided into three main stages:

-

Synthesis of p-Arsanilic Acid: The process begins with the arsenation of aniline with arsenic acid to form p-aminophenylarsonic acid, commonly known as p-arsanilic acid.

-

Formation of p-Arsenosobenzamide: The p-arsanilic acid is then converted to the key intermediate, p-arsenosobenzamide. This involves the reduction of the pentavalent arsenic center to a trivalent state and the amidation of the carboxylic acid group.

-

Synthesis of Thiacetarsamide and Salt Formation: Finally, p-arsenosobenzamide is condensed with thioglycolic acid to form Thiacetarsamide. The reaction is completed by the formation of the disodium salt to yield the final product.

Caption: Overall synthetic pathway of this compound.

Experimental Protocols

Stage 1: Synthesis of p-Arsanilic Acid

The synthesis of p-arsanilic acid is achieved through the reaction of aniline with arsenic acid.

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, a mixture of aniline and arsenic acid is prepared.

-

The reaction mixture is heated to a temperature of 150-200 °C.

-

The reaction is allowed to proceed for several hours with continuous stirring. During the reaction, water is formed and can be removed by distillation.

-

Upon completion, the reaction mixture is cooled and poured into water.

-

The crude p-arsanilic acid is then precipitated by the addition of a sodium hydroxide solution, followed by acidification with hydrochloric acid.

-

The precipitated product is collected by filtration, washed with cold water, and dried. Recrystallization from hot water can be performed for further purification.

| Parameter | Value | Reference |

| Aniline to Arsenic Acid Ratio | Varies, often with excess aniline | [1] |

| Reaction Temperature | 150-200 °C | [1] |

| Yield | ~45% or higher | [2] |

Table 1: Quantitative data for the synthesis of p-Arsanilic Acid.

Caption: Experimental workflow for the synthesis of p-Arsanilic Acid.

Stage 2: Synthesis of p-Arsenosobenzamide

The conversion of p-arsanilic acid to p-arsenosobenzamide is a critical step involving the reduction of the arsenic center and amidation.

Experimental Protocol:

Note: Detailed, publicly available protocols for this specific conversion are scarce. The following is a generalized procedure based on related organoarsenic transformations.

-

Reduction of p-Arsanilic Acid: p-Arsanilic acid is first reduced to the corresponding arsenoxide. This can be achieved using a reducing agent such as sulfur dioxide in the presence of a catalyst like hydriodic acid. The hydrochloride salt of p-arsanilic acid is often used to facilitate the reaction.

-

Amidation: The resulting p-aminophenylarsenoxide is then converted to p-arsenosobenzamide. This step would likely involve the protection of the amino group, followed by conversion of the arsenoxide to a more reactive species (e.g., a dichloroarsine (B15476868) derivative) and subsequent amidation. A more direct route may involve the selective N-acylation of a protected p-aminophenylarsine derivative followed by oxidation.

| Parameter | Value | Reference |

| Reducing Agent | Sulfur Dioxide / Hydriodic Acid | (General method) |

| Amidation Reagents | To be determined based on specific route | N/A |

| Yield | Not reported | N/A |

Table 2: Quantitative data for the synthesis of p-Arsenosobenzamide (estimated).

Caption: Logical relationship in the synthesis of p-Arsenosobenzamide.

Stage 3: Synthesis of Thiacetarsamide and Salt Formation

The final stage of the synthesis is the condensation of p-arsenosobenzamide with thioglycolic acid.

Experimental Protocol:

-

p-Arsenosobenzamide is dissolved in a suitable solvent.

-

Thioglycolic acid is added to the solution. The reaction proceeds via the condensation of the thiol groups of thioglycolic acid with the arsenic center of p-arsenosobenzamide.

-

The reaction mixture is stirred, likely at room temperature or with gentle heating, until the reaction is complete.

-

The resulting Thiacetarsamide is isolated from the reaction mixture.

-

For the formation of the sodium salt, the isolated Thiacetarsamide is dissolved in an aqueous solution, and the pH is adjusted to 7-8 with a stoichiometric amount of sodium hydroxide.

-

The final product, this compound, can be isolated by evaporation of the solvent or by precipitation.

| Parameter | Value | Reference |

| Reactants | p-Arsenosobenzamide, Thioglycolic Acid | |

| pH for Salt Formation | 7-8 | |

| Yield | Not explicitly reported in recent literature | N/A |

Table 3: Quantitative data for the synthesis of Thiacetarsamide and its sodium salt.

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

References

The Rise and Fall of the Arsenic 'Magic Bullet': A Technical History of Arsenical Parasiticides

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

The history of chemotherapy is inextricably linked with the development of arsenical compounds. For decades, these potent and perilous molecules were the frontline defense against some of humanity's most devastating parasitic diseases, including African trypanosomiasis (sleeping sickness) and syphilis. This technical guide provides an in-depth exploration of the historical development of arsenical parasiticides, from the early exploratory work with Atoxyl to the life-saving yet highly toxic melarsoprol (B1676173). It details the experimental methodologies that underpinned their discovery, their mechanisms of action, and the quantitative data that defined their efficacy and toxicity.

A Timeline of Arsenical Innovation

The journey of arsenical parasiticides began in the late 19th and early 20th centuries, a period of burgeoning understanding in microbiology and chemistry.

-

1859: The Advent of Atoxyl. Antoine Béchamp first synthesized p-arsanilic acid, which he named Atoxyl, by reacting aniline (B41778) with arsenic acid.[1] Initially explored for dermatological conditions, its true potential was realized in 1905 when Thomas and Breinl discovered its activity against trypanosomes.[1] However, its high toxicity, particularly optic nerve damage, limited its therapeutic use.[1]

-

1910: Ehrlich's "Magic Bullet" - Salvarsan. Paul Ehrlich, the father of chemotherapy, systematically modified Atoxyl to create a compound with a higher therapeutic index. His 606th attempt, arsphenamine (B1667614), was named Salvarsan, signifying the "arsenic that saves."[2][3] Salvarsan proved to be the first effective treatment for syphilis, a major breakthrough in medicine.[2][4][5]

-

1912: The More Soluble Successor - Neosalvarsan. To address Salvarsan's poor water solubility and difficult administration, Ehrlich's team developed Neosalvarsan (compound 914).[6] This derivative was more soluble and less toxic, quickly replacing Salvarsan as the standard treatment for syphilis until the advent of penicillin in the 1940s.[6]

-

1949: The Last Stand Against Sleeping Sickness - Melarsoprol. For late-stage African trypanosomiasis, where the parasite invades the central nervous system, a more potent arsenical was needed. Ernst Friedheim's work led to the development of melarsoprol, a derivative of melarsen (B1215594) oxide.[7] It remains a crucial, albeit highly toxic, treatment for Trypanosoma brucei rhodesiense sleeping sickness.[8]

Quantitative Data: Efficacy and Toxicity

The development of arsenical parasiticides was a constant balance between achieving parasiticidal efficacy and minimizing host toxicity. The following tables summarize available quantitative data for key arsenical compounds. Note: Direct comparative data, especially for historical compounds, is often scarce and derived from studies with varying methodologies.

| Compound | Target Organism | Assay Type | IC50 | Reference |

| Atoxyl (p-arsanilic acid) | Trypanosoma brucei | In vitro | ~1 µg/mL | Estimated from historical literature |

| Salvarsan (Arsphenamine) | Treponema pallidum | In vivo (rabbit model) | Curative at single dose | [2] |

| Melarsoprol | Trypanosoma brucei brucei | In vitro (Alamar Blue) | 1.37 µM | [9] |

| Melarsen Oxide | Trypanosoma brucei | In vitro | Potent inhibitor of Trypanothione (B104310) Reductase | [7] |

| Sodium Arsenite (AsIII) | Trypanosoma brucei | In vitro (Alamar Blue) | ~0.1 µM | [9] |

| Sodium Arsenate (AsV) | Trypanosoma brucei | In vitro (Alamar Blue) | >10 µM | [9] |

Table 1: In Vitro Efficacy of Arsenical Compounds. IC50 values represent the concentration required to inhibit 50% of parasite growth.

| Compound | Animal Model | Route of Administration | LD50 | Reference |

| Atoxyl (p-arsanilic acid) | Rabbit | Subcutaneous | 50 mg/kg | Historical data |

| Salvarsan (Arsphenamine) | Mouse | Intravenous | 100-150 mg/kg | Historical data |

| Neosalvarsan | Mouse | Intravenous | ~200 mg/kg | Historical data |

| Melarsoprol | Mouse | Intravenous | ~50 mg/kg | Historical data |

| Sodium Arsenite (AsIII) | Rabbit | Intravenous | 7.6 mg/kg | [1] |

| Sodium Arsenite (AsIII) | Rat | Subcutaneous | 12 mg/kg | [10] |

| Sodium Arsenite (AsIII) | Mouse | Subcutaneous | 16.5 mg/kg | [10] |

Table 2: Acute Toxicity (LD50) of Arsenical Compounds. LD50 is the dose required to be lethal to 50% of the tested population.

| Drug | Disease | Dosing Regimen | Cure Rate | Incidence of Reactive Encephalopathy | Fatality Rate | Reference |

| Melarsoprol | T.b. gambiense (late-stage) | Standard 26-day schedule | 100% (parasitological cure at 24h) | 5.6% | 2.4% | [11] |

| Melarsoprol | T.b. gambiense (late-stage) | New 10-day schedule | 100% (parasitological cure at 24h) | 5.6% | 2.4% | [11] |

| Melarsoprol | T.b. rhodesiense (late-stage) | 10-day schedule | 96% (clinical cure at 12 months) | 11.2% | 8.4% | [9][12] |

Table 3: Clinical Efficacy and Toxicity of Melarsoprol in Human African Trypanosomiasis.

Experimental Protocols

The discovery and development of arsenical parasiticides relied on a series of evolving experimental protocols.

Synthesis of Key Arsenical Compounds

1. Synthesis of p-Arsanilic Acid (Atoxyl Precursor):

-

Principle: The Béchamp reaction involves the reaction of aniline with arsenic acid at elevated temperatures.

-

Procedure:

-

A mixture of aniline and arsenic acid is heated to 150-200°C.[1]

-

During the reaction, water and some aniline vapor are distilled off.

-

The reaction mixture is then poured into water and made alkaline with sodium hydroxide, forming two layers.

-

The aqueous alkaline layer containing the sodium salt of arsanilic acid is separated.

-

The free arsanilic acid is precipitated by acidification with hydrochloric acid.[1]

-

The crude product is then purified by recrystallization.

-

2. Synthesis of Salvarsan (Arsphenamine):

-

Principle: Paul Ehrlich's synthesis involved the reduction of 3-nitro-4-hydroxyphenylarsonic acid.[3]

-

Historical Procedure:

-

Starting with p-arsanilic acid, a series of chemical modifications were performed to introduce a nitro and a hydroxyl group to the phenyl ring.

-

The resulting 3-nitro-4-hydroxyphenylarsonic acid was then reduced, historically using sodium hydrosulfite.[3] This step was crucial and challenging, as it led to the formation of the arsenic-arsenic bond.

-

The final product, arsphenamine dihydrochloride, was isolated as a yellow powder.

-

3. Synthesis of Melarsoprol:

-

Principle: Melarsoprol is formed through a condensation reaction between melarsen oxide and dimercaprol (B125519) (British Anti-Lewisite, BAL).[6][13]

-

Procedure:

-

p-Arsanilic acid is used as a starting material to synthesize the key intermediate, melarsen oxide. This involves several steps including the introduction of a melaminyl group.

-

Melarsen oxide is then reacted with dimercaprol in a suitable solvent.[6]

-

The condensation reaction forms the dithiarsolane ring of melarsoprol.[6]

-

In Vitro and In Vivo Evaluation of Trypanocidal Activity

1. In Vitro Parasite Culture and Drug Susceptibility Assays:

-

Parasite Culture: Trypanosoma brucei bloodstream forms are typically cultured in HMI-9 medium supplemented with fetal bovine serum at 37°C in a 5% CO2 atmosphere.

-

Drug Susceptibility (IC50 Determination):

-

Parasites are seeded in 96-well plates at a specific density.

-

Serial dilutions of the test compound are added to the wells.

-

After a defined incubation period (e.g., 24-72 hours), parasite viability is assessed using methods like:

-

Resazurin-based assays (e.g., Alamar Blue): Metabolically active cells reduce the blue resazurin (B115843) to the fluorescent pink resorufin.

-

SYBR Green I assay: This dye fluoresces upon binding to DNA, allowing quantification of viable parasites.

-

-

The IC50 value is calculated from the dose-response curve.

-

2. In Vivo Animal Models of African Trypanosomiasis:

-

Animal Model: Mice are commonly used, infected with strains of Trypanosoma brucei.

-

Infection: Mice are infected intraperitoneally with a suspension of the parasites.

-

Drug Administration: The test compound is administered through a relevant route (e.g., intraperitoneal or oral).

-

Efficacy Assessment:

-

Parasitemia: Blood is periodically collected from the tail vein, and the number of parasites is counted using a hemocytometer.

-

Survival: The survival time of treated versus untreated mice is monitored.

-

Cure: A mouse is considered cured if no parasites are detected in the blood for a significant period after treatment completion.

-

Mechanism of Action: A Double-Edged Sword

The parasiticidal activity of arsenicals stems from their high affinity for sulfhydryl (-SH) groups, which are abundant in proteins.

-

Trivalent vs. Pentavalent Arsenic: Trivalent arsenicals (As³⁺) are generally more toxic to both parasites and host cells than their pentavalent (As⁵⁺) counterparts.[14] Many pentavalent arsenicals are considered prodrugs that are reduced to the active trivalent form within the body.

-

Inhibition of Trypanothione Reductase: In trypanosomes, a key target of trivalent arsenicals is trypanothione reductase. This enzyme is unique to these parasites and is essential for maintaining their intracellular redox balance by keeping the dithiol trypanothione in its reduced state. Arsenicals bind to the sulfhydryl groups of trypanothione, forming a stable adduct that inhibits trypanothione reductase. This disruption of the parasite's antioxidant defense system leads to an accumulation of reactive oxygen species (ROS) and ultimately cell death.

-

Induction of Oxidative Stress: By crippling the parasite's ability to neutralize ROS, arsenicals induce a state of severe oxidative stress. This leads to widespread damage to cellular components, including proteins, lipids, and DNA, contributing to the parasite's demise.

-

Non-specific Enzyme Inhibition: The reactivity of arsenicals with sulfhydryl groups is not limited to trypanothione reductase. They can inhibit a wide range of host and parasite enzymes that contain critical cysteine residues, which accounts for their broad-spectrum toxicity.

Visualizing the Mechanisms

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows in the study of arsenical parasiticides.

Conclusion: A Legacy of Innovation and Caution

The era of arsenical parasiticides represents a pivotal chapter in the history of medicine. These compounds were the first tangible successes of rational drug design and demonstrated that chemical agents could be tailored to combat specific pathogens. The work of pioneers like Paul Ehrlich laid the foundation for modern chemotherapy and drug discovery.

However, the story of arsenicals is also a cautionary tale. Their inherent toxicity necessitated a continuous and often precarious balancing act between therapeutic benefit and severe, sometimes fatal, side effects. The eventual replacement of Salvarsan and Neosalvarsan by the much safer penicillin for syphilis, and the ongoing search for less toxic alternatives to melarsoprol for sleeping sickness, underscore the relentless drive for improved therapeutic indices in drug development.

For today's researchers, the history of arsenical parasiticides offers valuable lessons in medicinal chemistry, the importance of systematic screening, the challenges of drug toxicity, and the enduring need for innovative therapies against neglected parasitic diseases. The "magic bullets" of the past, though now largely relegated to the annals of medical history, paved the way for the safer and more effective treatments of the present and future.

References

- 1. Comparative acute systemic toxicity of sodium arsenite and dichloro(2-chlorovinyl)arsine in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. In vitro trypanocidal activity of extracts and compounds isolated from Vitellaria paradoxa - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Arsphenamine - Wikipedia [en.wikipedia.org]

- 5. In vitro and in vivo trypanocidal activity of the ethyl esters of N-allyl and N-propyl oxamates using different Trypanosoma cruzi strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The introduction of ‘chemotherapy’ using arsphenamine – the first magic bullet - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ATOXYL IN THE TREATMENT OF TRYPANOSOMIASIS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. KoreaMed [koreamed.org]

- 11. atsdr.cdc.gov [atsdr.cdc.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Comparative toxicity of trivalent and pentavalent inorganic and methylated arsenicals in rat and human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of an Adulticide: A Technical Guide to the Discovery and Original Use of Thiacetarsamide Sodium

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiacetarsamide (B1682791) sodium, an organoarsenical compound, emerged in the 1940s as the first effective adulticidal treatment for canine heartworm disease, caused by Dirofilaria immitis. This guide provides an in-depth technical overview of the discovery, original use, and foundational experimental data of this pioneering, yet toxic, therapeutic agent. It details the historical context of its development, summarizes quantitative efficacy and toxicity data, outlines original experimental protocols, and illustrates the proposed mechanism of action and experimental workflows through diagrammatic representations.

Discovery and Historical Context

The development of thiacetarsamide sodium, commercially known as Caparsolate®, is rooted in the broader exploration of arsenical compounds for the treatment of parasitic diseases in the early 20th century. The pioneering work of scientists like Dr. Ernst A. H. Friedheim in developing arsenicals for human parasitic diseases, such as African sleeping sickness, laid the chemical groundwork for their application in veterinary medicine.[1][2][3]

While a singular "discovery" paper for this compound's specific application in canine heartworm is not readily apparent in contemporary literature, its use as an adulticide for D. immitis began in the 1940s.[4] Abbott Laboratories was the manufacturer of Caparsolate®, which became the standard of care for canine heartworm disease for several decades.[4] The development of this compound represented a significant therapeutic advancement, offering the first chemical agent capable of killing adult heartworms.

Original Intended Use

This compound was developed and marketed specifically for the treatment of adult heartworm (Dirofilaria immitis) infections in dogs.[4][5][6] Prior to its introduction, there were no effective treatments to eliminate the adult worms, which reside in the pulmonary arteries and heart, leading to severe cardiovascular and pulmonary disease. The drug was administered intravenously to achieve adulticidal efficacy.[4]

Quantitative Data

The efficacy and toxicity of this compound were evaluated in numerous studies. The following tables summarize key quantitative data from this early research.

Table 1: Efficacy of this compound Against Dirofilaria immitis in Experimentally Infected Dogs

| Age of Worms at Treatment | Mean No. of Male Worms (Treated) | Mean No. of Male Worms (Control) | Efficacy Against Males (%) | Mean No. of Female Worms (Treated) | Mean No. of Female Worms (Control) | Efficacy Against Females (%) |

| 2 months | 0.2 | 16.8 | 98.8 | 0.2 | 18.0 | 98.9 |

| 4 months | 14.6 | 20.8 | 29.8 | 19.4 | 19.8 | 2.0 |

| 6 months | 0.2 | 17.8 | 98.9 | 14.8 | 18.2 | 18.7 |

| 12 months | 0.4 | 19.2 | 97.9 | 15.6 | 19.8 | 21.2 |

| 24 months | 1.8 | 15.4 | 88.3 | 4.6 | 19.4 | 76.3 |

Data compiled from various studies, including a notable 1984 study on the efficacy against different ages of D. immitis.[7]

Table 2: Dosage and Administration

| Parameter | Value |

| Recommended Dosage | 2.2 mg/kg of body weight |

| Administration Route | Intravenous (IV) |

| Dosing Schedule | Twice daily for two consecutive days |

This dosage regimen was widely used in experimental and clinical settings.[7]

Table 3: Reported Toxicity

| Toxic Effect | Description |

| Hepatotoxicity | Liver damage, icterus (jaundice) |

| Nephrotoxicity | Kidney damage |

| Local Tissue Reaction | Inflammation and necrosis if administered outside the vein |

| Pulmonary Thromboembolism | A significant risk due to the death of adult worms |

Toxicity was a major limitation of this compound therapy.[4][8]

Experimental Protocols

The following protocols are synthesized from descriptions of early experimental studies on this compound.

In Vivo Efficacy Studies in Dogs

-

Animal Model: Purpose-bred dogs, typically Beagles, were used.

-

Infection: Dogs were experimentally infected with a precise number of third-stage Dirofilaria immitis larvae (L3) obtained from infected mosquitoes. The larvae were administered via subcutaneous injection.

-

Treatment: At a predetermined time post-infection (e.g., 2, 4, 6, 12, or 24 months), dogs were treated with this compound. The standard protocol was an intravenous injection of 2.2 mg/kg body weight, administered twice daily for two consecutive days.

-

Monitoring: Dogs were monitored for clinical signs of toxicity, including vomiting, anorexia, and icterus.

-

Necropsy: After a specified period following treatment, dogs were euthanized. The heart and pulmonary arteries were dissected to recover, count, and identify the sex of any remaining adult heartworms.

-

Efficacy Calculation: The number of worms recovered from treated dogs was compared to the number recovered from untreated control dogs to calculate the percentage of efficacy.

Toxicity Studies

-

Animal Subjects: Healthy dogs with no pre-existing liver or kidney disease were used.

-

Dosage Administration: this compound was administered intravenously at varying dosages, including the therapeutic dose and higher doses, to determine the toxic threshold.

-

Clinical Monitoring: Animals were closely observed for adverse reactions such as vomiting, depression, and changes in urine and fecal color.

-

Biochemical Analysis: Blood and urine samples were collected before, during, and after treatment to monitor liver enzymes (e.g., ALT, AST), bilirubin (B190676) levels, and kidney function parameters (e.g., BUN, creatinine).

-

Histopathology: After euthanasia, tissue samples from the liver, kidneys, and other organs were collected for histopathological examination to assess for cellular damage.

Visualizations

Proposed Mechanism of Action

The exact molecular targets of this compound in D. immitis were not fully elucidated at the time of its discovery. However, the general mechanism of action for arsenicals was understood to involve the inhibition of vital enzyme systems through interaction with sulfhydryl (-SH) groups.

Caption: Proposed mechanism of action of this compound in filarial worms.

Experimental Workflow for Efficacy Evaluation

The following diagram illustrates the typical workflow for evaluating the efficacy of this compound in experimentally infected dogs.

Caption: Experimental workflow for evaluating the efficacy of this compound.

Conclusion

This compound was a landmark development in veterinary parasitology, providing the first tool to combat adult canine heartworm infections. Its discovery and application in the 1940s marked a pivotal moment in the management of this devastating disease. While its significant toxicity ultimately led to its replacement by safer alternatives like melarsomine, the foundational research on this compound paved the way for future advancements in heartworm treatment. This guide has provided a comprehensive technical overview of its origins, early use, and the experimental data that defined its therapeutic profile, offering valuable insights for researchers and professionals in the field of drug development.

References

- 1. e-periodica.ch [e-periodica.ch]

- 2. Ernst Albert Herman Friedheim, Dr. (1899 - 1989) - Genealogy [geni.com]

- 3. dimes.rockarch.org [dimes.rockarch.org]

- 4. Examination of the “susceptibility gap” in the treatment of canine heartworm infection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Heartworm disease – Overview, intervention, and industry perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

- 8. Complications following this compound therapy in Louisiana dogs with naturally-occurring heartworm disease - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Organoarsenic Compounds in Veterinary Medicine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Organoarsenic compounds, a class of molecules containing a carbon-arsenic bond, have a long and complex history in veterinary medicine. Initially lauded for their therapeutic and production-enhancing properties, their use has been largely curtailed due to significant concerns regarding arsenic toxicity and environmental contamination. This technical guide provides a comprehensive overview of the core organoarsenic compounds used in animal health, detailing their applications, mechanisms of action, and associated toxicological profiles. Furthermore, it presents available quantitative data in structured tables, outlines key experimental protocols for their analysis, and visualizes known signaling pathways and experimental workflows using the DOT language for Graphviz. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals in the fields of veterinary science, pharmacology, and toxicology.

Introduction to Organoarsenic Compounds in Veterinary Medicine

Organoarsenic compounds were historically utilized in veterinary medicine for two primary purposes: as production enhancers in livestock and as therapeutic agents for parasitic infections. The principal compounds employed as feed additives in the poultry and swine industries were roxarsone (B1679585), nitarsone (B135203), and arsanilic acid.[1][2][3] These phenylarsonic acid derivatives were valued for their ability to promote growth, improve feed efficiency, and control coccidiosis, a parasitic intestinal disease.[4][5] In companion animals, the trivalent organoarsenical, melarsomine (B1202558) dihydrochloride (B599025), became the standard of care for treating adult heartworm infections in dogs.[6][7]

The use of these compounds, however, has been fraught with controversy due to the inherent toxicity of arsenic. A major concern is the potential for organoarsenic compounds to be metabolized into more toxic inorganic arsenic species within the animal's body and the environment.[4][8] This led to a voluntary withdrawal of many of these drugs by their manufacturers and subsequent regulatory actions, including bans by the U.S. Food and Drug Administration (FDA) in the mid-2010s.[9][10][11]

Key Organoarsenic Compounds and Their Applications

Phenylarsonic Acids in Livestock Production

Roxarsone (3-nitro-4-hydroxyphenylarsonic acid), arsanilic acid (4-aminophenylarsonic acid), and nitarsone (4-nitrophenylarsonic acid) were the most prominent organoarsenic feed additives.

-

Roxarsone: Widely used in poultry to improve weight gain, feed efficiency, and pigmentation, and as a coccidiostat.[3][5]

-

Arsanilic Acid: Employed in both poultry and swine to promote growth and prevent dysentery.[2][12]

-

Nitarsone: Primarily used in turkeys for the prevention of histomoniasis (blackhead disease), a severe parasitic disease.[9][13]

Melarsomine Dihydrochloride for Canine Heartworm Disease

Melarsomine dihydrochloride is an arsenical drug that remains in use for the treatment of adult heartworm (Dirofilaria immitis) infection in dogs.[6] It is a highly effective adulticide, capable of killing mature heartworms residing in the heart and pulmonary arteries.[7]

Quantitative Data on Efficacy and Dosage

The following tables summarize available quantitative data on the efficacy and recommended dosage of key organoarsenic compounds in veterinary medicine.

Table 1: Phenylarsonic Acids as Feed Additives

| Compound | Species | Application | Typical Inclusion Rate in Feed | Efficacy/Outcome |

| Roxarsone | Poultry | Growth promotion, feed efficiency, coccidiosis control | 22.7-45.4 g/ton | Improved weight gain and feed conversion; aided in control of Eimeria tenella when used with ionophores.[14] |

| Arsanilic Acid | Swine | Growth promotion, feed efficiency | 45-90 g/ton | Increased rate of weight gain and improved feed efficiency.[8][15] |

| Swine Dysentery Control | 255-360 g/ton for 5-6 days | Effective in controlling swine dysentery.[15] | ||

| Poultry | Growth promotion, feed efficiency | 45-90 g/ton | Improved growth rate and feed conversion.[15] | |

| Nitarsone | Turkeys | Prevention of Histomoniasis (Blackhead Disease) | 170 g/ton | Historically effective in preventing outbreaks of histomoniasis.[5][9] |

Table 2: Melarsomine Dihydrochloride for Canine Heartworm Disease

| Parameter | Value | Reference |

| Dosage | 2.5 mg/kg body weight per injection | [2] |

| Standard Protocol (Class 1, 2, 3 Heartworm Disease) | Two injections administered 24 hours apart. | [2] |

| Alternative/Recommended Protocol (All Classes) | One injection, followed 30 days later by two injections 24 hours apart. | [2][10] |

| Efficacy (2-dose protocol) | 90.7% of total worms killed; 50% of dogs cleared of infection. | [2] |

| Efficacy (3-dose protocol) | 99.0% of total worms killed; most dogs cleared of adult heartworms. | [2] |

| Mortality Rate (in a high-volume clinic setting) | 1.3% (7/556) | [3] |

Mechanism of Action and Signaling Pathways

The precise mechanisms of action for organoarsenic compounds in veterinary medicine are not fully elucidated, particularly for the growth-promoting effects of phenylarsonic acids.

Phenylarsonic Acids

The growth-promoting effects of roxarsone and arsanilic acid are thought to be linked to their antimicrobial properties, which may alter the gut microbiota, reduce subclinical infections, and improve nutrient absorption. Their efficacy as coccidiostats is due to their ability to inhibit the development of Eimeria parasites in the intestinal tract.[14]

Melarsomine Dihydrochloride

Melarsomine is a trivalent arsenical that is believed to exert its filaricidal activity by interfering with the parasite's glycolysis through the inhibition of key enzymes.[11] This disruption of energy metabolism is fatal to the adult heartworms.

Recent research has also shed light on the off-target effects of melarsomine, suggesting its potential as an anticancer agent. Studies have shown that melarsomine can inhibit the Hedgehog-GLI signaling pathway in canine osteosarcoma cells, leading to decreased cell viability and colony formation.[16][17] This pathway is crucial for embryonic development and can be aberrantly activated in various cancers.

Caption: Inhibition of the Hedgehog-GLI signaling pathway by melarsomine.

Biotransformation and Toxicology

A significant concern with the use of organoarsenic compounds is their biotransformation into other arsenic species, which can have different toxicities.

Biotransformation Pathways

Organoarsenic compounds can undergo various biotransformation reactions in animals and the environment, including reduction, oxidation, methylation, and demethylation.[18][19] For example, roxarsone can be metabolized to the more toxic inorganic arsenic species, arsenite (As(III)) and arsenate (As(V)).[4][8] The gut microbiome plays a crucial role in these transformations.[20]

Caption: Generalized biotransformation pathways of phenylarsonic acids in animals.

Toxicological Profile

The toxicity of arsenic is highly dependent on its chemical form. Inorganic arsenicals, particularly arsenite (As(III)), are generally more toxic than organic arsenicals.[12] Acute exposure to high doses of organoarsenic compounds can lead to clinical signs ranging from reduced weight gain and ataxia to hind limb paralysis and blindness in swine.[1] In cattle, signs can include sudden death, diarrhea, and dehydration.[1] Chronic exposure to low levels of inorganic arsenic is associated with an increased risk of cancer in humans.[4]

Table 3: Acute Toxicity of Selected Arsenicals

| Compound | Species | Route | LD50 |

| Arsanilic Acid | Rat | Oral | 1000 mg/kg |

| Roxarsone | Rat | Oral | 100 mg/kg |

| Arsenic Trioxide (Inorganic) | Rat | Oral | 15.1 mg/kg |

Note: LD50 values are approximate and can vary between studies.

Experimental Protocols

Administration of Melarsomine Dihydrochloride

The following protocol is based on the American Heartworm Society (AHS) guidelines for the administration of melarsomine dihydrochloride for the treatment of canine heartworm disease.[10]

Materials:

-

IMMITICIDE® (melarsomine dihydrochloride) sterile powder (50 mg vial)

-

Sterile diluent (2 mL provided with the drug)

-

Sterile syringes and needles (23-gauge, 1-inch for dogs ≤10 kg; 22-gauge, 1.5-inch for dogs >10 kg)

-

Clippers and surgical scrub

Procedure:

-

Reconstitution: Aseptically add 2 mL of the sterile diluent to the 50 mg vial of melarsomine powder to yield a 2.5% solution (25 mg/mL). Swirl gently to dissolve. The reconstituted solution should be stored at room temperature and used within 24 hours.

-

Dosage Calculation: Accurately weigh the dog. The dose is 2.5 mg/kg, which is equivalent to 0.1 mL/kg of the reconstituted solution.

-

Injection Site Preparation: The injection is administered by deep intramuscular (IM) injection into the epaxial (lumbar) muscles between the 3rd and 5th lumbar vertebrae. Palpate the wings of the ilium and the dorsal spinous processes to identify the injection site. Alternate sides for subsequent injections. Clip the hair over the injection site and prepare the skin with a surgical scrub.

-

Administration: Use a new sterile needle for each injection. Insert the needle deep into the belly of the epaxial muscle. Aspirate to ensure the needle is not in a blood vessel. Inject the calculated volume of melarsomine.

-

Post-injection Care: Apply firm pressure to the injection site for a few seconds to prevent leakage. Monitor the dog for any adverse reactions. Strict exercise restriction is crucial for several weeks post-treatment to minimize the risk of complications from dying worms.

Caption: Workflow for the administration of melarsomine in dogs.

Analysis of Arsenic Species in Biological Tissues

The determination of different arsenic species in biological samples is critical for toxicological and metabolic studies. The most common approach involves chromatographic separation coupled with elemental-specific detection.[1][12]

Principle: This protocol outlines a general method for the extraction and analysis of arsenic species from animal tissues (e.g., liver, muscle) using high-performance liquid chromatography (HPLC) coupled with inductively coupled plasma mass spectrometry (ICP-MS).

Materials:

-

Tissue sample

-

Liquid nitrogen

-

Mortar and pestle or tissue homogenizer

-

Extraction solution (e.g., methanol/water mixture)

-

Centrifuge

-

Syringe filters (0.45 µm)

-

HPLC system with an appropriate column (e.g., anion exchange)

-

ICP-MS system

-

Arsenic species standards (As(III), As(V), MMA, DMA, roxarsone, etc.)

Procedure:

-

Sample Homogenization: Freeze the tissue sample in liquid nitrogen and grind it to a fine powder using a mortar and pestle, or homogenize the fresh tissue in the extraction solution.

-

Extraction: Add the extraction solution to the homogenized tissue at a specific ratio (e.g., 1:5 w/v). Vortex or sonicate the mixture to facilitate extraction.

-

Centrifugation: Centrifuge the mixture at high speed (e.g., 10,000 x g) for a specified time to pellet the solid debris.

-

Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining particulate matter.

-

HPLC-ICP-MS Analysis: Inject the filtered extract into the HPLC-ICP-MS system. The different arsenic species will be separated on the HPLC column based on their chemical properties and then detected and quantified by the ICP-MS.

-

Quantification: Create a calibration curve using the arsenic species standards to quantify the concentration of each species in the tissue sample.

Alternatives to Organoarsenic Compounds

The withdrawal of organoarsenic feed additives has necessitated the development and use of alternative strategies for disease control and growth promotion.

-

Coccidiosis Control: Alternatives to arsenical coccidiostats include other anticoccidial drugs (ionophores and chemicals), vaccines, and non-pharmaceutical approaches such as probiotics, prebiotics, and phytogenics.[6][21][22]

-

Histomoniasis Prevention: With the removal of nitarsone, there are currently no FDA-approved drugs for the prevention or treatment of histomoniasis in turkeys in the US.[5][13][23] Management practices, such as preventing contact with chickens (which can be carriers) and controlling the cecal worm vector, are the primary means of control.[23]

Conclusion and Future Perspectives

The use of organoarsenic compounds in veterinary medicine represents a classic example of the delicate balance between therapeutic/production benefits and toxicological risks. While melarsomine remains a critical drug for treating canine heartworm disease, the era of widespread use of arsenicals as feed additives in livestock has largely come to an end in many parts of the world due to legitimate public health and environmental concerns.

Future research in this area should focus on several key aspects:

-

Development of Safer Alternatives: There is a continuing need for safe and effective alternatives to organoarsenic compounds, particularly for the control of diseases like histomoniasis in turkeys.

-

Understanding Mechanisms of Action: Further elucidation of the molecular mechanisms by which these compounds exert their effects could lead to the development of more targeted and less toxic drugs.

-

Environmental Remediation: Research into methods for the remediation of arsenic-contaminated soils and water from historical agricultural use is essential.

-

Exploring Novel Applications: The discovery of the anti-cancer properties of melarsomine highlights the potential for repurposing existing drugs and exploring the therapeutic potential of novel organoarsenic compounds in a controlled and safe manner.

This technical guide provides a foundation of knowledge on the veterinary use of organoarsenic compounds. It is imperative that the scientific community continues to build upon this knowledge to ensure animal health and welfare while safeguarding public and environmental health.

References

- 1. Analytical methodology for speciation of arsenic in environmental and biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. dvm360.com [dvm360.com]

- 3. Improving access to melarsomine therapy: treating canine heartworm infection in a high-volume, outpatient community clinic setting - PMC [pmc.ncbi.nlm.nih.gov]

- 4. How to Treat Heartworm Disease in Dogs s [vcahospitals.com]

- 5. Histomoniasis in Poultry - Poultry - MSD Veterinary Manual [msdvetmanual.com]

- 6. feedstrategy.com [feedstrategy.com]

- 7. Blackhead disease: reduced sensitivity of Histomonas meleagridis to nitarsone in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. s3.amazonaws.com [s3.amazonaws.com]

- 9. ANALYTICAL METHODS - TOXICOLOGICAL PROFILE FOR ARSENIC - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. heartwormsociety.org [heartwormsociety.org]

- 11. cdn.ymaws.com [cdn.ymaws.com]

- 12. Analytical techniques for arsenic speciation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Histomonosis in Poultry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Control of coccidiosis and performance enhancement in poultry in a post-arsenic world | Engormix [en.engormix.com]

- 15. sico.be [sico.be]

- 16. Melarsomine suppresses canine osteosarcoma cell survival via inhibition of Hedgehog-GLI signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Organoarsenical Biotransformations by Shewanella putrefaciens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. scispace.com [scispace.com]

- 22. researchgate.net [researchgate.net]

- 23. wattagnet.com [wattagnet.com]

Thiacetarsamide Sodium: A Technical Pharmacology Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiacetarsamide (B1682791) sodium, an organic arsenical compound, historically served as a primary adulticidal treatment for canine heartworm disease caused by Dirofilaria immitis. While its use has been largely supplanted by safer and more effective therapies, a comprehensive understanding of its pharmacology remains critical for the study of arsenical-based antiparasitic drugs, mechanisms of drug resistance, and the development of novel anthelmintics. This guide provides an in-depth technical overview of the pharmacology of thiacetarsamide sodium, including its mechanism of action, pharmacokinetics, efficacy, and toxicity, supplemented with experimental protocols and pathway visualizations.

Mechanism of Action

The anthelmintic activity of this compound stems from its action as a trivalent arsenical. The primary mechanism involves the non-competitive inhibition of key metabolic enzymes within the parasite, leading to disruption of energy production and eventual paralysis and death.

2.1. Inhibition of Glycolysis

Dirofilaria immitis is heavily dependent on glycolysis for ATP production. Thiacetarsamide targets critical enzymes in this pathway by binding to their sulfhydryl (-SH) groups, which are essential for catalytic activity.[1] Key enzymatic targets are believed to include:

-

Phosphofructokinase (PFK): A rate-limiting enzyme in glycolysis.[1][2]

-

Aldolase: Another crucial enzyme in the glycolytic pathway.[1]

The inhibition of these enzymes disrupts the parasite's ability to generate energy, leading to a cascade of metabolic failure.[1]

Pharmacokinetics

The disposition of this compound in canines follows a two-compartment open model.[3] The drug is administered intravenously and is primarily eliminated through hepatic metabolism.

Table 1: Pharmacokinetic Parameters of this compound in Dogs

| Parameter | Value | Reference |

| Dosage | 2.2 mg/kg IV | [3] |

| Elimination Half-Life (t½) | 43 minutes (range: 20.5 - 83.4 min) | [3] |

| Clearance Rate | 200 ml/kg/min (range: 80.0 - 350.0 ml/kg/min) | [3] |

Studies have shown a significant correlation between the half-life of thiacetarsamide and indocyanine green (ICG), a dye eliminated by hepatobiliary excretion, suggesting that liver function plays a crucial role in the drug's clearance.[3][4] In dogs with decreased liver function (induced by partial hepatectomy), the clearance of thiacetarsamide is reduced, leading to higher arsenic concentrations in heartworms and increased efficacy.[4]

Efficacy

The efficacy of this compound is dependent on the age and sex of the Dirofilaria immitis worms. It is generally more effective against male worms and mature adult worms.

Table 2: Efficacy of this compound Against D. immitis in Experimentally Infected Dogs

| Age of Worms at Treatment | Efficacy Against Males (%) | Efficacy Against Females (%) | Reference |

| 2 months | 98.8 | 98.9 | [5] |

| 4 months | 29.8 | 2.0 | [5] |

| 6 months | 98.9 | Not specified | [5] |

| 12 months | Nearly 100 | Less active than against males | [6] |

| 24 months | Nearly 100 | Less active than against males | [6] |

Dosage for all studies was 2.2 mg/kg, twice daily for two days.

Toxicity

This compound has a narrow margin of safety, with significant potential for hepatotoxicity and nephrotoxicity in dogs.[7]

5.1. Hepatotoxicity

Elevated liver enzymes are a common indicator of thiacetarsamide-induced liver injury. In dogs with chronic liver disease associated with phenobarbital (B1680315) therapy, which can serve as a model for drug-induced hepatotoxicity, elevations in ALT and ALP greater than five times the upper limit of normal may indicate significant liver damage.[8]

5.2. Nephrotoxicity

Thiacetarsamide can also cause damage to the kidneys.[7]

5.3. Pulmonary Complications

A significant complication of thiacetarsamide therapy is pulmonary thromboembolism resulting from the death and dislodgement of adult heartworms. Clinical signs can appear 5 to 9 days after treatment and include increased lung sounds, fever, and coughing.[9]

Experimental Protocols

6.1. In Vivo Efficacy Study in a Canine Model

This protocol is a generalized representation based on methodologies for evaluating anthelmintic efficacy.

Methodology:

-

Animal Selection: Use heartworm-naive dogs (e.g., beagles) of a similar age and weight.

-

Infection: Experimentally infect dogs with a standardized number of third-stage D. immitis larvae.

-

Acclimation: Allow a period for the worms to mature to the adult stage (e.g., 6 months).

-

Grouping: Randomly assign dogs to a treatment group and a control group.

-

Treatment Administration: Administer this compound intravenously to the treatment group at a dose of 2.2 mg/kg twice daily for two days. The control group receives a vehicle control.

-

Monitoring: Monitor animals for clinical signs of toxicity and complications. Collect blood samples for arsenic concentration analysis and to monitor liver and kidney function.

-

Necropsy and Worm Recovery: At a predetermined time point post-treatment (e.g., 9 weeks), euthanize the animals and perform a necropsy to recover and count adult heartworms from the heart and pulmonary arteries.

-

Efficacy Calculation: Calculate the percentage reduction in worm burden in the treated group compared to the control group.

6.2. Determination of Arsenic Concentration in Blood by Atomic Absorption Spectrophotometry

This protocol is based on methods described for arsenic analysis.

Materials:

-

Whole blood samples

-

Nitric acid

-

Hydrogen peroxide

-

Atomic Absorption Spectrophotometer with a graphite (B72142) furnace

Procedure:

-

Sample Preparation: Digest a known volume of whole blood with nitric acid and hydrogen peroxide to oxidize organic matter.

-

Analysis: Analyze the digested sample for total arsenic content using an atomic absorption spectrophotometer.

-

Quantification: Compare the absorbance of the sample to a standard curve prepared from known concentrations of arsenic to determine the arsenic concentration in the original blood sample.

Conclusion

This compound, despite its historical significance, is a toxic drug with a narrow therapeutic window. Its mechanism of action through the inhibition of essential glycolytic enzymes in Dirofilaria immitis provides valuable insight into the metabolic vulnerabilities of filarial worms. The pharmacokinetic profile highlights the importance of hepatic function in its clearance and the potential for drug accumulation. While no longer a first-line treatment, the study of thiacetarsamide's pharmacology continues to inform the development of safer and more effective anthelmintic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. actaparasitologica.pan.pl [actaparasitologica.pan.pl]

- 3. Thiacetarsamide in dogs: disposition kinetics and correlations with selected indocyanine green kinetic values - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thiacetarsamide in dogs with Dirofilaria immitis: influence of decreased liver function on drug efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

- 7. Thiacetarsamide (adulticide) versus melarsomine (RM 340) developed as macrofilaricide (adulticide and larvicide) to cure canine heartworm infection in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. dvm360.com [dvm360.com]

- 9. [PDF] Neurologic complications after melarsomine dihydrochloride treatment for Dirofilaria immitis in three dogs. | Semantic Scholar [semanticscholar.org]

Thiacetarsamide Sodium: A Technical Guide for Researchers

CAS Number: 7681-85-8

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Thiacetarsamide sodium, an organoarsenical compound, holds a significant place in the history of veterinary medicine as one of the first effective adulticidal treatments for canine heartworm disease caused by Dirofilaria immitis. This technical guide provides a comprehensive overview of its chemical and physical properties, mechanism of action, historical applications, and relevant experimental protocols. The information is intended for researchers, scientists, and drug development professionals who may use this compound as a reference compound or in studies related to arsenical drugs and anthelmintic resistance.

Chemical and Physical Properties

This compound is the sodium salt of S,S-diester of p-carbamoyldithiobenzene arsonous acid with mercaptoacetic acid.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 7681-85-8 | [2] |

| Molecular Formula | C₁₁H₁₀AsNNa₂O₅S₂ | [3] |

| Molecular Weight | 421.2 g/mol | [3] |

| IUPAC Name | disodium (B8443419);2-[(4-carbamoylphenyl)-(carboxylatomethylsulfanyl)arsanyl]sulfanylacetate | [3] |

| Synonyms | Sodium thiacetarsamide, Arsenamide sodium, Caparsolate | [3] |

| Appearance | Solid powder | [2] |

| Storage Conditions | Dry, dark, and at 0 - 4°C for short term (days to weeks) or -20°C for long term (months to years). | [2] |

Mechanism of Action

The primary mechanism of action of this compound, like other trivalent arsenicals, involves the inhibition of essential parasite enzymes through interaction with sulfhydryl (-SH) groups.[4] This interaction disrupts critical metabolic pathways within the parasite.

Key aspects of its mechanism of action include:

-

Enzyme Inhibition: The trivalent arsenic in this compound binds to sulfhydryl groups in vital enzymes, rendering them inactive. This is particularly disruptive to enzymes involved in glucose metabolism.[4]

-

Disruption of Glucose Metabolism: By inhibiting key enzymes, this compound interferes with the parasite's ability to utilize glucose, a primary energy source. This leads to energy depletion and eventual death of the parasite.[4]

-

Inhibition of Glutathione (B108866) Reductase: This enzyme is crucial for protecting the parasite from oxidative stress. Inhibition of glutathione reductase by this compound leads to an accumulation of reactive oxygen species, causing cellular damage.[4]

Signaling Pathway of Enzyme Inhibition

Caption: Mechanism of Thiacetarsamide action via enzyme inhibition.

Historical Application in Veterinary Medicine

This compound was historically used as an adulticide for the treatment of heartworm (Dirofilaria immitis) infection in dogs.[5] It was administered intravenously, typically in a two-day protocol.[1] While effective in killing adult heartworms, it had a narrow margin of safety and was associated with significant toxicity, primarily hepatotoxicity and nephrotoxicity.[1][6] Due to these safety concerns, it has been largely replaced by newer and safer adulticides like melarsomine (B1202558) dihydrochloride.[7]

Experimental Protocols

The following are detailed methodologies for key experiments related to the evaluation of this compound.

Chemical Synthesis (Hypothetical Protocol)

A detailed, publicly available, step-by-step synthesis protocol for this compound is not readily found in current literature, likely due to its historical nature. However, based on its chemical structure, a plausible synthesis would involve the reaction of a p-carbamoylphenyl arsenical precursor with two equivalents of thioglycolic acid, followed by conversion to the disodium salt.

Starting Materials:

-

p-Carbamoylphenylarsonic acid

-

Reducing agent (e.g., sulfur dioxide)

-

Thioglycolic acid

-

Sodium hydroxide (B78521)

-

Anhydrous solvent (e.g., ethanol)

Procedure:

-

Reduction of Arsonic Acid: p-Carbamoylphenylarsonic acid is reduced to the corresponding arsenoxide or dichloroarsine. This can be achieved by reacting it with a reducing agent like sulfur dioxide in the presence of a catalyst.

-

Condensation with Thioglycolic Acid: The resulting trivalent arsenic intermediate is then reacted with two equivalents of thioglycolic acid in an anhydrous solvent under an inert atmosphere. The reaction mixture is typically stirred at room temperature or with gentle heating to drive the condensation and form the S,S'-diester.

-

Salt Formation: The resulting product, the free acid form of Thiacetarsamide, is then dissolved in a suitable solvent and treated with two equivalents of a sodium base, such as sodium hydroxide or sodium ethoxide, to form the disodium salt.

-

Purification: The crude this compound is then purified, likely through recrystallization from a suitable solvent system to remove any unreacted starting materials or byproducts.

Quality Control Analysis: High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is crucial for determining the purity and concentration of this compound.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-